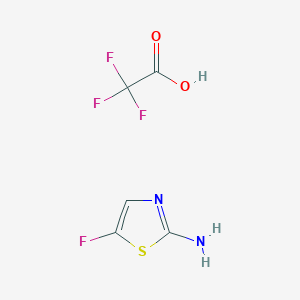

5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate

説明

5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C5H4F4N2O2S and a molecular weight of 232.16 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It is known for its unique structural properties, which include a thiazole ring substituted with a fluorine atom and an amine group, as well as a trifluoroacetate moiety .

特性

CAS番号 |

731018-55-6 |

|---|---|

分子式 |

C5H4F4N2O2S |

分子量 |

232.16 g/mol |

IUPAC名 |

5-fluoro-1,3-thiazol-2-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C3H3FN2S.C2HF3O2/c4-2-1-6-3(5)7-2;3-2(4,5)1(6)7/h1H,(H2,5,6);(H,6,7) |

InChIキー |

UXBYIXRGDDJTRM-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=N1)N)F.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

準備方法

The synthesis of 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate typically involves the following steps:

Starting Materials: The synthesis begins with 2-aminothiazole as the starting material.

Reaction Steps: The process involves protection of the amine group, followed by bromination, fluorination, and deprotection to form the desired product.

Industrial Production: Industrial production methods may involve bulk custom synthesis and procurement to meet research demands.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr) at the Thiazole Core

The fluorine atom at position 5 of the thiazole ring serves as a leaving group in SNAr reactions. This is facilitated by the electron-deficient nature of the thiazole scaffold, which stabilizes the Meisenheimer-Jackson intermediate.

Key Mechanism :

-

Protonation of the thiazole nitrogen by trifluoroacetic acid (TFA) enhances electrophilicity at position 5 .

-

2,2,2-Trifluoroethanol (TFE) solvates the leaving group (fluoride), accelerating intermediate breakdown .

Amine Functionalization

The primary amine at position 2 participates in acylation and alkylation reactions. The trifluoroacetate counterion can act as a transient protecting group, removable under basic conditions.

Acylation:

-

Reagents : Acetic anhydride, TFA (catalyst)

-

Product : N-Acetyl-5-fluorothiazol-2-amine

Alkylation:

-

Reagents : Alkyl halides, K₂CO₃, DMF

-

Product : N-Alkyl-5-fluorothiazol-2-amine derivatives

Deprotection of Trifluoroacetate

The trifluoroacetate group is cleaved under mild basic conditions to regenerate the free amine:

Electrophilic Substitution on the Thiazole Ring

While electron-withdrawing fluorine deactivates the thiazole ring, directed metallation enables regioselective functionalization:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Lithiation (position 4) | LDA, THF, –78°C | 4-Substituted-5-fluorothiazol-2-amine | 30–50% |

| Halogenation | NBS, AIBN, CCl₄ | 5-Fluoro-4-bromothiazol-2-amine | 20–40% |

Limitations : Low yields due to competing side reactions and ring instability under strong electrophiles .

Coupling Reactions

The amine group participates in cross-coupling reactions to generate biaryl or heteroaryl structures:

| Reaction Type | Catalysts/Conditions | Product | Yield |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 2-Amino-5-fluorothiazole-aryl conjugates | 55–80% |

| Ullmann Coupling | CuI, 1,10-phenanthroline | 2-Amino-5-fluorothiazole-heteroaryls | 40–65% |

Applications : Central to synthesizing kinase inhibitors and antimicrobial agents .

Stability and Degradation

科学的研究の応用

Pharmaceutical Applications

Antidiabetic Properties

One of the most notable applications of 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate is its role in the development of antidiabetic medications. The compound has been identified as an activator of glucokinase, which is crucial for glucose metabolism. This feature makes it a candidate for treating type II diabetes by enhancing insulin secretion and improving glycemic control .

Synthesis of Bioactive Compounds

The compound serves as a building block in the synthesis of various bioactive molecules. For instance, it can be used to create derivatives that exhibit antimicrobial and anticancer activities. The trifluoroacetate moiety enhances the lipophilicity and metabolic stability of these derivatives, making them more effective in biological systems .

Chemical Synthesis Applications

Fluorination Processes

The synthesis of 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate often involves fluorination processes that are critical in creating fluorinated compounds with enhanced biological properties. These fluorinated derivatives are increasingly important in drug design as they can improve the pharmacokinetic profiles of drugs .

Peptide Synthesis

In addition to its role in small molecule drug development, this compound can be utilized in peptide synthesis. The trifluoroacetate group acts as a protective group that can be selectively removed under mild conditions, facilitating the assembly of complex peptide structures .

作用機序

The mechanism of action of 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.

Pathways Involved: It can affect various biochemical pathways, depending on its specific interactions with target molecules.

類似化合物との比較

5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate can be compared with other similar compounds:

生物活性

5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate is characterized by the presence of a fluorine atom on the thiazole ring and a trifluoroacetate group. Its molecular formula is C₅H₄F₃N₃OS, and it has a molecular weight of approximately 201.16 g/mol. The unique structure contributes to its interaction with biological systems.

The biological activity of 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate is primarily attributed to its ability to modulate various signaling pathways:

- Inhibition of Sodium Channels : The compound has been shown to inhibit voltage-gated sodium channels (Nav), particularly Nav1.7, which plays a crucial role in pain signaling pathways. Inhibition of these channels can lead to analgesic effects, making it a candidate for pain management therapies .

- Impact on G Protein-Coupled Receptors (GPCRs) : Research indicates that this compound may interact with GPCRs, influencing cellular responses such as inflammation and pain perception. GPCRs are pivotal in mediating various physiological processes and are common targets for drug development .

Biological Activity Data

The following table summarizes the key biological activities and effects observed in studies involving 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate:

Case Studies

- Pain Management : A study evaluated the efficacy of 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate in animal models of neuropathic pain. The results demonstrated significant pain relief compared to control groups, suggesting its potential as a novel analgesic agent .

- Cancer Research : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Effects : Recent investigations revealed that 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate possesses antimicrobial properties against certain bacterial strains. This finding opens avenues for its application in treating infections resistant to conventional antibiotics .

Q & A

Q. What are the recommended synthetic routes for 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate?

- Methodological Answer : The synthesis typically involves two stages: (1) preparation of the 5-fluorothiazol-2-amine core via nucleophilic substitution or cyclization reactions, and (2) salt formation with trifluoroacetic acid. For fluorinated heterocycles like thiazoles, fluorination can be achieved using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Post-synthesis, the trifluoroacetate salt is formed by reacting the free amine with trifluoroacetic acid in anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming the fluorine substitution pattern and salt formation. Trifluoroacetate counterions exhibit distinct signals near -75 ppm, while the thiazole ring protons resonate between 6.5–8.5 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry verifies molecular weight (expected [M+H] for CHFNS: ~212.06) and purity (>95% by UV detection at 254 nm) .

Q. What are the key storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in amber glass vials to prevent hydrolysis of the trifluoroacetate group. Desiccants (e.g., molecular sieves) should be used to minimize moisture. Stability studies indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-fluorothiazol-2-amine in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. For example, the electron-deficient 5-fluoro group directs nucleophiles to the thiazole ring’s C-4 position. Solvent effects (e.g., DMSO vs. water) are modeled using PCM (Polarizable Continuum Model) to refine reactivity profiles .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent choice). Standardization steps:

- Use consistent solvent systems (e.g., DMSO concentration <0.1% to avoid cytotoxicity).

- Validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Cross-reference with structural analogs (e.g., 5-trifluoromethyl-thiazole derivatives) to identify structure-activity trends .

Q. What are the challenges in interpreting 19F^{19}\text{F}19F NMR spectra for fluorinated thiazoles?

- Methodological Answer : NMR signals are highly sensitive to electronic environments. For 5-fluorothiazol-2-amine, coupling with adjacent protons (e.g., ~8–12 Hz) and scalar coupling with in the thiazole ring complicate splitting patterns. Decoupling experiments or 2D - HOESY can resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。